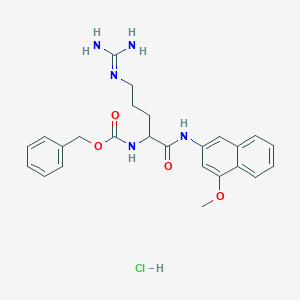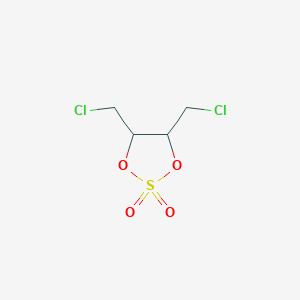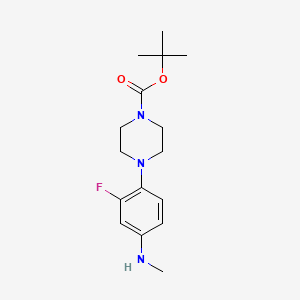
N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group, a pyrazole ring, and a thiazole ring
準備方法
The synthesis of N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring is synthesized and functionalized with a methoxy group.
Synthesis of the pyrazole ring: The pyrazole ring is prepared separately through cyclization reactions involving hydrazines and 1,3-diketones.
Construction of the thiazole ring: The thiazole ring is formed via cyclization reactions involving thioureas and α-haloketones.
Coupling reactions: The final step involves coupling the pyrimidine, pyrazole, and thiazole rings under specific conditions to form the target compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the nitrogen atoms in the rings. Common reagents include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound may be used as a probe or a tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It can be utilized in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, which can affect their properties and applications.
Other pyrimidine-pyrazole-thiazole compounds: These compounds share the same core structure but may have different functional groups or ring substitutions.
The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C11H10N6OS |
|---|---|
分子量 |
274.30 g/mol |
IUPAC名 |
N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N6OS/c1-18-9-2-3-12-10(16-9)17-11-15-8(6-19-11)7-4-13-14-5-7/h2-6H,1H3,(H,13,14)(H,12,15,16,17) |
InChIキー |
CJVUTMRWVBPPMB-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC=C1)NC2=NC(=CS2)C3=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


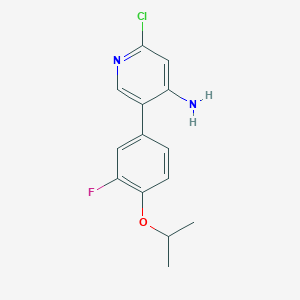


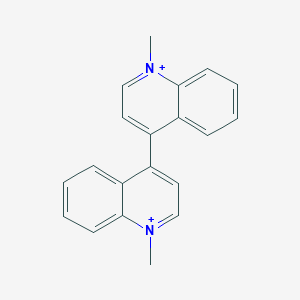
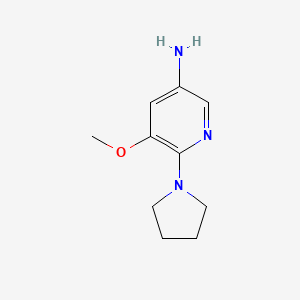
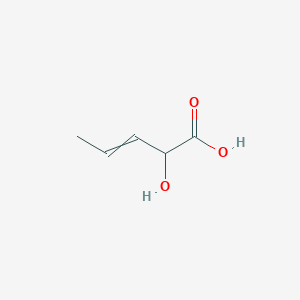
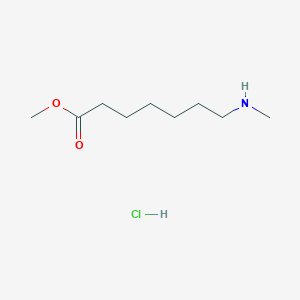

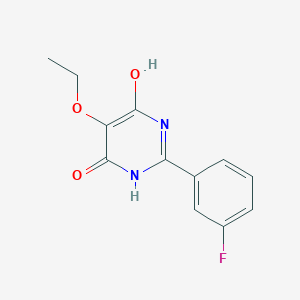
![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)
![tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate](/img/structure/B13888099.png)
